Methyl indole-5-carboxylate Methyl indole-5-carboxylate Methyl indole-5-carboxylate (Methyl 1H-indole-5-carboxylate), a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid. Its efficacy as a substrate for indigoid generation has been assessed.

Brand Name: Vulcanchem
CAS No.: 1011-65-0
VCID: VC21538226
InChI: InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)NC=C2
Molecular Formula: C10H9NO2
Molecular Weight: 175,19 g/mole

Methyl indole-5-carboxylate

CAS No.: 1011-65-0

Cat. No.: VC21538226

Molecular Formula: C10H9NO2

Molecular Weight: 175,19 g/mole

* For research use only. Not for human or veterinary use.

Methyl indole-5-carboxylate - 1011-65-0

CAS No. 1011-65-0
Molecular Formula C10H9NO2
Molecular Weight 175,19 g/mole
IUPAC Name methyl 1H-indole-5-carboxylate
Standard InChI InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3
Standard InChI Key DRYBMFJLYYEOBZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)NC=C2
Canonical SMILES COC(=O)C1=CC2=C(C=C1)NC=C2

Chemical Identity and Structure

Methyl indole-5-carboxylate (C10H9NO2) is an indole derivative characterized by a methyl ester group at the 5-position of the indole ring system. This white to tan crystalline compound presents a fascinating chemical structure that combines the electron-rich indole nucleus with a carboxylate functionality. The compound is formally recognized as methyl 1H-indole-5-carboxylate and represents an important member of the substituted indole family .

The molecular structure consists of a bicyclic indole core with a methyl carboxylate substituent at the 5-position. The indole nucleus itself contains a pyrrole ring fused to a benzene ring, creating a system with unique electronic properties that influence its chemical behavior and reactivity. This structural arrangement contributes significantly to the compound's utility in various synthetic applications and its potential biological activities.

Identification Parameters

Methyl indole-5-carboxylate is uniquely identified through various parameters that distinguish it from related compounds. The table below summarizes the key identification parameters of this chemical entity:

ParameterValue
CAS Number1011-65-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
IUPAC NameMethyl 1H-indole-5-carboxylate
Synonyms5-(Methoxycarbonyl)indole, METHYL 1H-INDOLE-5-CARBOXYLATE, 5-(Methoxycarbonyl)-1H-indole
MDL NumberMFCD00153023
BRN474256

The compound is recognized in various chemical databases and carries multiple synonyms in the scientific literature, reflecting its widespread use and significance in chemical research .

Physical and Chemical Properties

Understanding the physical and chemical properties of methyl indole-5-carboxylate is essential for its proper handling, storage, and application in synthetic procedures. The compound exhibits characteristic properties that determine its behavior in various chemical environments.

Physical Properties

The physical properties of methyl indole-5-carboxylate are summarized in the following table:

PropertyValue
Physical AppearanceWhite to tan crystalline powder
Melting Point123-128 °C (literature values vary between 123-126 °C and 126-128 °C)
Boiling Point331.7 ± 15.0 °C (Predicted)
Density1.253 ± 0.06 g/cm³ (Predicted)
ColorWhite to Gray to Brown
FormPowder to crystal
Water SolubilityInsoluble in water
SolubilitySoluble in chloroform and methanol

The compound typically appears as a white to tan crystalline powder, though its color can range to gray or brown depending on purity and storage conditions. The melting point range of approximately 123-128 °C serves as an important criterion for assessing the purity of the compound .

Chemical Properties

Methyl indole-5-carboxylate possesses several chemical properties that define its reactivity and utility in organic synthesis:

PropertyValue
pKa16.09 ± 0.30 (Predicted)
Chemical StabilityStable under normal conditions; sensitive to light
ReactivityReactive at the indole nitrogen (N-H) and the ester functionality
Recommended StorageKeep in dark place, inert atmosphere, room temperature

The compound demonstrates typical indole reactivity patterns, with the pyrrole-like nitrogen being particularly susceptible to electrophilic substitution reactions. Additionally, the ester group provides opportunities for further functionalization through standard ester chemistry, including hydrolysis, transesterification, and reduction reactions .

Synthesis and Preparation

The synthesis of methyl indole-5-carboxylate can be accomplished through various routes, with the most common approach involving the esterification of indole-5-carboxylic acid. This direct esterification provides an efficient pathway to the target compound with good yields and purity.

Esterification of Indole-5-carboxylic Acid

The primary synthetic route involves the treatment of indole-5-carboxylic acid with methanol in the presence of an acid catalyst, typically sulfuric acid or hydrogen chloride. This reaction follows standard Fischer esterification conditions and can be represented as follows:

Indole-5-carboxylic acid + Methanol → Methyl indole-5-carboxylate + Water

This reaction proceeds under acidic conditions and often requires heating for several hours to achieve complete conversion. The product is then isolated through extraction, followed by purification steps such as recrystallization to obtain the pure compound .

Applications in Organic Synthesis

Methyl indole-5-carboxylate serves as a valuable building block in organic synthesis, finding applications across multiple reaction types and synthetic strategies. Its utility stems from the presence of both the indole core and the ester functionality, each offering distinct reaction possibilities.

Synthetic Applications

The compound finds application in various synthetic transformations, including:

  • Biosynthesis of Protein Kinase Inhibitors: Methyl indole-5-carboxylate serves as a key precursor in the synthesis of compounds designed to inhibit protein kinases, which are important targets in drug discovery efforts aimed at various diseases, particularly cancer .

  • Metal-Free Friedel-Crafts Alkylation: The electron-rich indole ring makes this compound an excellent substrate for Friedel-Crafts alkylation reactions, particularly under metal-free conditions. This enables the introduction of alkyl groups at reactive positions of the indole nucleus .

  • Preparation of Diphenylsulfonium Ylides: The compound participates in reactions with Martin's sulfurane to generate diphenylsulfonium ylides, which are versatile intermediates in various transformations including cyclopropanation and epoxidation reactions .

  • Cross Dehydrogenative Coupling Reactions: It serves as a substrate in cross dehydrogenative coupling (CDC) reactions, allowing for the formation of new carbon-carbon bonds under oxidative conditions .

  • Synthesis of Indirubin Derivatives: Methyl indole-5-carboxylate is utilized in the preparation of indirubin derivatives, which have attracted interest due to their potential biological activities, including anti-cancer and anti-inflammatory properties .

  • Preparation of Aminoindolylacetates: The compound functions as a starting material for the synthesis of aminoindolylacetates, which have relevance in medicinal chemistry research .

Reactivity Profile

The reactivity of methyl indole-5-carboxylate is dominated by the indole core, which behaves as an electron-rich heterocycle. The most reactive positions for electrophilic substitution are C-3 and C-2 of the indole ring, with C-3 typically showing higher reactivity. Additionally, the N-H group can undergo deprotonation and subsequent functionalization, including alkylation and acylation reactions.

The ester functionality provides further opportunities for transformation through:

  • Hydrolysis to the corresponding carboxylic acid

  • Reduction to hydroxymethyl derivatives

  • Transesterification to other ester derivatives

  • Amidation to form amide derivatives

This diverse reactivity profile makes methyl indole-5-carboxylate a versatile synthetic intermediate in the preparation of more complex molecules with potential biological activity .

SupplierPurity GradeProduct NumberSpecifications
Sigma-Aldrich99%511188Research grade
Thermo Scientific≥98%L16228.06, L16228.03Suitable for synthesis applications
Thermo Scientific (Alfa Aesar)97%AAL1622803For research use

These commercial offerings provide researchers with access to high-quality material suitable for synthetic applications and chemical research .

Structural Characterization

The structural characterization of methyl indole-5-carboxylate is essential for confirming its identity and purity. Various analytical techniques can be employed for this purpose, providing complementary information about the compound's structure and properties.

Related Compounds

Methyl indole-5-carboxylate belongs to a family of indole carboxylates that includes several structurally related compounds. Understanding these relationships provides context for the compound's place within the broader chemical landscape.

Structural Analogs

Several structural analogs are mentioned in the search results:

  • Methyl indole-6-carboxylate: A positional isomer with the methyl carboxylate group at the 6-position of the indole ring (CAS: 50820-65-0) .

  • 1-Methyl-1H-indole-5-carboxylic acid: The N-methylated carboxylic acid derivative (CAS: 186129-25-9) .

  • Methyl 5-nitroindole-2-carboxylate and Methyl 6-nitroindole-2-carboxylate: Related compounds with both nitro and carboxylate functionalities on the indole ring system .

These related compounds often share synthetic approaches and applications, with variations in property profiles based on the position and nature of the substituents.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator